molecular formula C14H20O2 B13356244 Rel-(1R,2R)-2-(4-isopropylphenoxy)cyclopentan-1-ol

Rel-(1R,2R)-2-(4-isopropylphenoxy)cyclopentan-1-ol

Cat. No.: B13356244
M. Wt: 220.31 g/mol
InChI Key: PLFNKBUVUBUQDI-ZIAGYGMSSA-N
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Description

Rel-(1R,2R)-2-(4-isopropylphenoxy)cyclopentan-1-ol is a chiral organic compound that belongs to the class of cyclopentanol derivatives. This compound features a cyclopentane ring substituted with a phenoxy group and an isopropyl group, making it an interesting subject for research in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-(4-isopropylphenoxy)cyclopentan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and 4-isopropylphenol.

    Formation of Intermediate: The cyclopentanone undergoes a nucleophilic addition reaction with 4-isopropylphenol in the presence of a base such as sodium hydride.

    Reduction: The intermediate product is then reduced using a reducing agent like sodium borohydride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and intermediates.

    Catalysts: Employing catalysts to increase the efficiency and yield of the reactions.

    Purification: Implementing purification techniques such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R)-2-(4-isopropylphenoxy)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Different alcohol derivatives.

    Substitution Products: Various substituted phenoxy derivatives.

Scientific Research Applications

Rel-(1R,2R)-2-(4-isopropylphenoxy)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-2-(4-isopropylphenoxy)cyclopentan-1-ol involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may influence metabolic pathways or signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol Derivatives: Compounds with similar cyclopentane structures and hydroxyl groups.

    Phenoxy Compounds: Compounds containing phenoxy groups with various substitutions.

Uniqueness

Rel-(1R,2R)-2-(4-isopropylphenoxy)cyclopentan-1-ol is unique due to its specific chiral configuration and the presence of both phenoxy and isopropyl groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

(1R,2R)-2-(4-propan-2-ylphenoxy)cyclopentan-1-ol

InChI

InChI=1S/C14H20O2/c1-10(2)11-6-8-12(9-7-11)16-14-5-3-4-13(14)15/h6-10,13-15H,3-5H2,1-2H3/t13-,14-/m1/s1

InChI Key

PLFNKBUVUBUQDI-ZIAGYGMSSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)O[C@@H]2CCC[C@H]2O

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2CCCC2O

Origin of Product

United States

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